Smectic B Mesophase: Decasilane vs. Octasilane
Docosamethyldecasilane (MS10, n=10) exhibits an enantiotropic smectic B (S_B) mesophase in the temperature window of 347 K to 384 K (crystalline→S_B at 347 K; S_B→isotropic at 384 K) [1]. This mesophase behavior is absent in permethyloctasilane (n=8), which melts directly from the crystalline to isotropic phase without passing through a liquid crystalline state [2]. The mesophase enables molecular self-organization with all-trans silicon chains oriented perpendicular to layer planes and hexagonal packing within each plane, a structural feature unavailable when using the shorter octasilane analog.
| Evidence Dimension | Presence and temperature window of smectic B mesophase |
|---|---|
| Target Compound Data | S_B mesophase present; crystalline→S_B at 347 K, S_B→isotropic at 384 K (window: 37 K) |
| Comparator Or Baseline | Permethyloctasilane (n=8): no S_B mesophase; direct crystalline→isotropic transition |
| Quantified Difference | Decasilane possesses a 37 K mesophase window; octasilane exhibits 0 K (no mesophase) |
| Conditions | Bulk phase transition temperatures determined by differential scanning calorimetry and X-ray diffraction [1][2] |
Why This Matters
The presence of a mesophase in decasilane enables fabrication of molecularly ordered thin films with unique charge transport anisotropy, which is impossible with the non-mesogenic octasilane analog.
- [1] Okumoto, H., Yatabe, T., Shimomura, M., Kaito, A., Minami, N., & Tanabe, Y. (2001). High hole mobility in the molecularly ordered oligosilanes. Synthetic Metals, 116(1–3), 385–388. View Source
- [2] Yatabe, T., Kaito, A., & Tanabe, Y. (1997). Liquid Crystalline Behavior of Linear Permethyloligosilanes. Chemistry Letters, 26(8), 799–800. View Source
